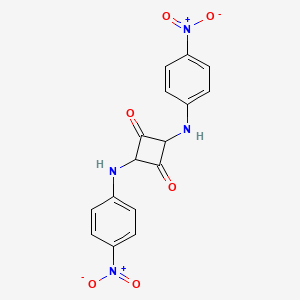
Propanoic acid, 2-bromo-3-phenoxy-, 2,4,6-tribromophenyl ester, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-bromo-3-phenoxy-, 2,4,6-tribromophenyl ester, (2S)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a propanoic acid backbone substituted with bromine and phenoxy groups, and esterified with a tribromophenyl group. The stereochemistry of the compound is specified as (2S)-, indicating the spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-bromo-3-phenoxy-, 2,4,6-tribromophenyl ester, (2S)- typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 2-bromo-3-phenoxypropanoic acid with 2,4,6-tribromophenol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2-bromo-3-phenoxy-, 2,4,6-tribromophenyl ester, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-bromo-3-phenoxy-, 2,4,6-tribromophenyl ester, (2S)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Propanoic acid, 2-bromo-3-phenoxy-, 2,4,6-tribromophenyl ester, (2S)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and phenoxy groups in the compound can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, 2-bromo-, ethyl ester: Similar in structure but lacks the phenoxy and tribromophenyl groups.
Propanoic acid, 3-phenoxy-, methyl ester: Contains a phenoxy group but differs in the ester and bromine substitution patterns.
Uniqueness
Propanoic acid, 2-bromo-3-phenoxy-, 2,4,6-tribromophenyl ester, (2S)- is unique due to its specific combination of bromine, phenoxy, and tribromophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
331991-08-3 |
|---|---|
Molekularformel |
C15H10Br4O3 |
Molekulargewicht |
557.9 g/mol |
IUPAC-Name |
(2,4,6-tribromophenyl) (2S)-2-bromo-3-phenoxypropanoate |
InChI |
InChI=1S/C15H10Br4O3/c16-9-6-11(17)14(12(18)7-9)22-15(20)13(19)8-21-10-4-2-1-3-5-10/h1-7,13H,8H2/t13-/m0/s1 |
InChI-Schlüssel |
ZYOFTQCKDUWMMS-ZDUSSCGKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OC[C@@H](C(=O)OC2=C(C=C(C=C2Br)Br)Br)Br |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(C(=O)OC2=C(C=C(C=C2Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



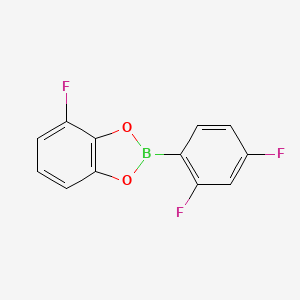
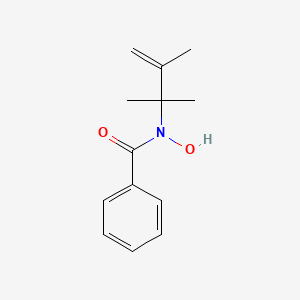
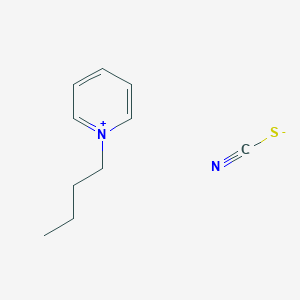
![4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol](/img/structure/B14244118.png)

![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)
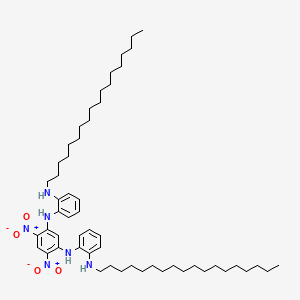

![1,3,4-Thiadiazole, 2-chloro-5-[(phenylmethyl)thio]-](/img/structure/B14244144.png)
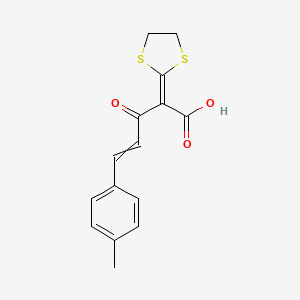

![5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal](/img/structure/B14244169.png)
